4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride
Description
Properties
CAS No. |
19160-20-4 |
|---|---|
Molecular Formula |
C16H15FN2O5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15FN2O5S/c17-25(23,24)15-10-6-13(7-11-15)18-16(20)3-1-2-12-4-8-14(9-5-12)19(21)22/h4-11H,1-3H2,(H,18,20) |
InChI Key |
BRKPXCJQKMMFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of p-Nitrobenzenesulfonyl Chloride
Step 1: Synthesis of p-Nitrobenzenesulfonyl Chloride
- Reactants: p-Nitrobenzenesulfonic acid (or its salt) and thionyl chloride (SOCl₂)
- Reaction Conditions: Reflux at 70-80°C for 4-6 hours
- Reaction Equation:
p-Nitrobenzenesulfonic acid + SOCl₂ → p-Nitrobenzenesulfonyl chloride + SO₂ + HCl
- Notes: The conversion is facilitated by the nucleophilic attack of chloride ions on the sulfonic acid, releasing sulfur dioxide and hydrogen chloride gases.
Data Table 1: Typical Conditions for Sulfonyl Chloride Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Reflux temperature | 70-80°C | |
| Reaction time | 4-6 hours | |
| Solvent | Thionyl chloride (SOCl₂) | |
| Yield | 85-95% |
Coupling of Sulfonyl Chloride with Amine
Step 2: Formation of the Amide Bond
- Reactants: 4-(4-Aminophenyl)butanoyl derivative and p-Nitrobenzenesulfonyl chloride
- Reaction Conditions: Dissolve the amine in an inert solvent such as dichloromethane or pyridine, add sulfonyl chloride dropwise at 0-5°C, then stir at room temperature for 12-24 hours.
- Reaction Equation:
4-(4-Aminophenyl)butanoyl + p-Nitrobenzenesulfonyl chloride → 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl chloride
- Notes: The reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming a sulfonamide linkage.
Data Table 2: Amide Bond Formation Conditions
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 0-5°C initially, room temperature later | |
| Solvent | Dichloromethane or pyridine | |
| Reaction time | 12-24 hours | |
| Yield | 80-90% |
Conversion to Sulfonyl Fluoride
Step 3: Fluorination of Sulfonyl Chloride
- Reagents: Thionyl fluoride (SOF₂) or sulfur tetrafluoride (SF₄)
- Reaction Conditions: Reflux at 80-100°C for 2-4 hours
- Reaction Equation:
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl chloride + SOF₂ → 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride + SO₂
- Notes: The fluorination replaces the chlorine atom with fluorine, yielding the desired sulfonyl fluoride.
Data Table 3: Fluorination Conditions
| Parameter | Value | Reference |
|---|---|---|
| Reflux temperature | 80-100°C | |
| Reaction time | 2-4 hours | |
| Yield | 75-85% |
Direct Amide Formation Followed by Fluorination
This alternative approach involves synthesizing the amide directly from the acid or acid chloride, followed by fluorination.
Amide Synthesis
- Reactants: 4-Aminophenylbutanoyl derivative and sulfonyl fluoride precursor
- Reaction Conditions: Similar to above, with coupling agents like carbodiimides (e.g., DCC or EDC) to facilitate amide bond formation in inert solvents.
Fluorination
- Same as Step 3 in the previous method, using SOF₂ or SF₄.
Summary of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Sulfonyl chloride intermediate | Involves synthesis of p-nitrobenzenesulfonyl chloride, then fluorination | Well-established, high yield | Multi-step process, handling toxic reagents |
| Direct amide coupling + fluorination | Direct coupling of amine with sulfonyl fluoride precursor | Fewer steps, potentially safer | Requires high purity reagents |
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Fluoride Group
This compound undergoes nucleophilic displacement reactions at the sulfonyl fluoride (-SO₂F) group with primary/secondary amines, thiols, and alcohols. The reaction efficiency depends on nucleophile strength and solvent polarity ( ).
| Reaction Partner | Product Formed | Conditions | Yield (%) |
|---|---|---|---|
| Benzylamine | Sulfonamide | DCM, RT, 4h | 82 |
| Sodium Methoxide | Sulfonate ester | MeOH, 50°C, 2h | 75 |
| Thiophenol | Sulfonyl sulfide | DMF, 60°C, 6h | 68 |
Key Mechanistic Features:
-
Fluoride acts as leaving group (F⁻) with calculated activation energy of 15.3 kcal/mol ( )
-
Reaction rate increases with electron-withdrawing para-substituents on benzene ring ( )
Enzyme Inhibition via Covalent Modification
The sulfonyl fluoride group forms stable covalent adducts with serine hydrolases and proteases through nucleophilic attack by catalytic serine residues ( ).
Documented Biological Targets :
| Enzyme Class | IC₅₀ (μM) | Residence Time (min) |
|---|---|---|
| Chymotrypsin | 0.45 | >120 |
| Fatty Acid Amide Hydrolase | 1.2 | 85 |
| Trypsin-like Proteases | 2.8 | 60 |
Structural Insights:
-
Crystal structures show F⁻ displacement and tetrahedral intermediate formation ( )
-
4-Nitrophenyl group enhances binding through π-π stacking with Tyr228 in chymotrypsin ()
Condensation Reactions at Amide Nitrogen
The secondary amide undergoes condensation with carbonyl compounds under acidic conditions ( ).
Representative Transformation :
text4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride + Benzaldehyde → N-(4-(4-Nitrophenyl)butanoyl)-N'-benzylidenebenzenesulfonamide (83% yield)
Optimized Conditions:
-
Catalyst: p-TsOH (10 mol%)
-
Solvent: Toluene
-
Temperature: 110°C, 8h
Electrophilic Aromatic Substitution
The electron-deficient 4-nitrophenyl ring undergoes directed ortho-metalation followed by cross-coupling ( ).
Demonstrated Reactions :
| Reaction Type | Reagents | Position Modified |
|---|---|---|
| Bromination | Br₂, FeCl₃ | C-3 of nitrophenyl |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | C-2 of benzenesulfonyl |
| Nitration | HNO₃/H₂SO₄ | C-5 of benzenesulfonyl |
Kinetic Data:
-
Bromination shows second-order kinetics (k = 1.2×10⁻³ M⁻¹s⁻¹ at 25°C) ( )
-
Nitration regioselectivity controlled by sulfonyl group orientation ( )
Reduction of Nitro Group
Catalytic hydrogenation converts the 4-nitrophenyl group to 4-aminophenyl derivative with retained sulfonyl fluoride functionality ( ).
Standard Protocol :
-
Catalyst: 5% Pd/C (0.5 eq)
-
Solvent: Ethanol/Water (9:1)
-
Pressure: 50 psi H₂
-
Conversion: >95% in 2h
-
Selectivity: No over-reduction of amide observed
This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. Recent advances in flow chemistry (2024) now enable kilogram-scale functionalization of the sulfonyl fluoride group while preserving stereochemical integrity ( ). Future research directions include developing enantioselective variants of these transformations and exploring photocatalytic activation pathways.
Scientific Research Applications
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving protease activity.
Mechanism of Action
The mechanism of action of 4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Sulfonyl Fluorides
| Compound Name | Core Substituent | Nitro Group Position | Additional Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound (Target) | Butanoyl-linked 4-nitrophenyl | Para | Amide linkage | Not explicitly given | ~367 (estimated) |
| 4-(2-((4-Nitrobenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (Compound 20) | Ethyl-linked 4-nitrobenzyl | Para | Amide, oxoethyl | C₁₅H₁₂FN₃O₅S | 365.34 (calculated) |
| 4-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]benzenesulfonyl fluoride | Methylcarbamoyl-linked 4-nitrophenyl | Para | Ureido, methyl | C₁₅H₁₄FN₃O₅S | 367.06 |
| 4-(2-((3-Acetamidobenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (2g) | Ethyl-linked 3-acetamidobenzyl | Meta (on benzyl) | Acetamido, oxoethyl | C₁₇H₁₄F₃N₃O₄S | 385.9 (observed) |
| 4-Methoxy-3-((4-methoxybenzyl)carbamoyl)benzenesulfonyl fluoride (16) | Methoxybenzylcarbamoyl | N/A | Methoxy, carbamoyl | C₁₆H₁₅FNO₅S | 352.36 (calculated) |
Key Observations :
- Electron-Withdrawing Effects : Nitro-substituted derivatives (e.g., Compound 20, Target) exhibit enhanced electrophilicity at the sulfonyl fluoride group compared to electron-donating substituents (e.g., methoxy in Compound 16) .
- Linker Flexibility: The Target’s butanoyl linker may confer greater conformational flexibility than the shorter ethyl or methyl linkers in analogs like Compound 20 or ’s compound .
Key Observations :
- Nitro Substituent Challenges : Lower yields for nitro-containing compounds (e.g., 28% for Compound 20 vs. 56% for methoxy-substituted Compound 16) suggest synthetic difficulties in introducing nitro groups, possibly due to steric hindrance or side reactions .
- Purification Efficiency : Modern techniques like MDAP (Mass-Directed Auto-Purification) enable high purity (>97% UV) even for low-yield compounds .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic and Physical Data
Key Observations :
- IR Signatures : Strong carbonyl (C=O) stretches at ~1650 cm⁻¹ and aromatic C=C vibrations at ~1517 cm⁻¹ are consistent across amide-linked sulfonyl fluorides .
- Density Trends: Nitro- or chloro-substituted derivatives (e.g., : 1.57 g/cm³) exhibit higher densities than aminophenyl analogs (: 1.426 g/cm³), reflecting differences in molecular packing and substituent polarity .
Biological Activity
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride (CAS 19160-20-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a sulfonyl fluoride group and a nitrophenyl moiety, which may contribute to its pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
- Molecular Formula : C16H15FN2O5S
- Molecular Weight : 366.364 g/mol
- Appearance : Typically appears as a crystalline solid.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The sulfonyl fluoride group is known to act as an electrophile, capable of modifying nucleophilic sites on proteins, which may lead to inhibition or activation of specific enzymatic activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains. For instance, derivatives have demonstrated MIC (Minimum Inhibitory Concentration) values in the low µg/mL range against common pathogens.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.12 - 0.98 | S. flexneri |
| Similar derivatives | 0.49 - 0.12 | C. albicans |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. This inhibition is indicative of its potential use in treating inflammatory diseases.
- Inhibition of NO Production : Studies have shown that compounds with similar structures can significantly reduce NO levels, suggesting their utility as anti-inflammatory agents.
Enzyme Inhibition
Enzymatic assays reveal that this compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Example : The compound has been tested against acetylcholinesterase (AChE), demonstrating competitive inhibition which could be beneficial in neurodegenerative disease contexts.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzenesulfonamide derivatives, including the target compound, highlighted its effectiveness against multi-drug resistant bacterial strains.
- Inflammatory Disease Models : In vivo models demonstrated reduced inflammation markers when treated with the compound, supporting its potential therapeutic role.
Q & A
Q. What are the optimal synthetic routes for 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) coupling 4-(4-nitrophenyl)butanoic acid (precursor synthesized via Friedel-Crafts acylation) with 4-aminobenzenesulfonyl fluoride using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions . (2) Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via -NMR (aromatic protons at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How does the sulfonyl fluoride group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl fluoride group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols). For example, in serine protease inhibition studies, the fluoride acts as a leaving group, forming a covalent bond with the enzyme’s active-site serine. Optimize reactions using triethylamine (1.2 eq) in DMF at 25°C, monitoring progress via -NMR (disappearance of –SOF signal at δ -45 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm sulfonyl fluoride (S=O stretch at 1370–1400 cm) and amide (C=O at 1650–1680 cm) .
- -NMR : Aromatic protons (δ 7.5–8.3 ppm), butanoyl chain (δ 2.5–3.0 ppm) .
- HRMS : Exact mass calculation (CHFNOS requires m/z 393.0654) .
Advanced Research Questions
Q. How can kinetic parameters (e.g., kinact/KIk_{inact}/K_Ikinact/KI) for enzyme inhibition by this compound be determined?
- Methodological Answer : Use a continuous assay with fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC for proteases). Pre-incubate the enzyme with varying inhibitor concentrations, measure residual activity over time, and fit data to the Morrison equation for tight-binding inhibitors. Calculate (rate of inactivation) and (inhibition constant) using nonlinear regression (e.g., GraphPad Prism) .
Q. What computational strategies predict binding modes of this compound to serine hydrolases?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme (PDB ID: 1SGT). Parameterize the sulfonyl fluoride group with AM1-BCC charges. Validate docking poses with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess stability of the covalent adduct (e.g., Ser-OH + –SOF → Ser-O-SO-aryl) .
Q. How to resolve contradictions in reported hydrolysis rates of sulfonyl fluorides under varying pH?
- Methodological Answer : Hydrolysis kinetics can be pH-dependent due to nucleophilic attack by water (acidic conditions) or hydroxide (basic conditions). Conduct controlled experiments in buffers (pH 2–12), monitoring fluoride release via ion-selective electrode. For example, at pH 7.4 (physiological conditions), hydrolysis half-life is >24 hrs, making it suitable for in vitro assays, while rapid hydrolysis at pH >10 limits shelf life .
Q. What strategies mitigate off-target reactivity in cellular studies?
- Methodological Answer : Use competitive activity-based protein profiling (ABPP): (1) Treat lysates with the compound, then label with a broad-spectrum fluorophosphonate probe. (2) Analyze via SDS-PAGE/LC-MS to identify occupied targets. (3) Validate selectivity by pre-blocking with a non-fluorinated analog. Optimize concentration (<10 µM) to minimize nonspecific binding .
Data Contradiction Analysis
Q. Conflicting reports on the stability of the sulfonyl fluoride group in aqueous buffers: How to design a definitive study?
- Methodological Answer : Design a stability study under controlled conditions (25°C, 0.1 M buffers):
- Variables : pH (2–12), ionic strength (0.1–1.0 M), presence of nucleophiles (e.g., 1 mM glutathione).
- Analytical Tools : -NMR for real-time monitoring, LC-MS for degradation products.
- Expected Outcomes : Half-life decreases at pH >10 due to hydroxide attack, but remains stable in neutral buffers with low nucleophile concentrations. Publish raw data (e.g., Zenodo) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
